Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Overview
Description
Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is an organic compound with the molecular formula C11H10O3 It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylate ester functional group
Synthetic Routes and Reaction Conditions:
Method 1: One common method involves the esterification of 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid. The acid is dissolved in methanol and cooled to 0°C. Sulfuric acid is then added, and the mixture is refluxed for several hours.
Method 2: Another method uses diazomethyl-trimethyl-silane as a reagent. The 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is dissolved in dichloromethane and methanol, and diazomethyl-trimethyl-silane is added dropwise.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale esterification processes, utilizing similar reagents and conditions as described above but optimized for higher yields and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
- Oxidation typically yields carboxylic acids or ketones.
- Reduction yields alcohols.
- Substitution reactions yield various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with the ester group at a different position.
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Contains a chlorine substituent, which can alter its reactivity and properties.
Uniqueness:
- Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific ester position, which influences its chemical reactivity and potential applications. The presence of the ester group at the 5-position allows for distinct interactions and reactions compared to its isomers and analogs.
Properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroindene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOOCAKREHMAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435269 | |
Record name | Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68634-03-7 | |
Record name | Methyl 2,3-dihydro-3-oxo-1H-indene-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68634-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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